DL-Metirosine-13C,d3 (hydrochloride)
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Overview
Description
DL-Metirosine-13C,d3 (hydrochloride) is a deuterium-labeled version of α-Methyl-p-tyrosine. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of stable heavy isotopes like deuterium and carbon-13 into drug molecules allows researchers to trace and quantify these molecules during the drug development process .
Preparation Methods
The synthesis of DL-Metirosine-13C,d3 (hydrochloride) involves the incorporation of deuterium and carbon-13 isotopes into the α-Methyl-p-tyrosine structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of isotope-labeled precursors and reagents to achieve the desired isotopic labeling .
Chemical Reactions Analysis
DL-Metirosine-13C,d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
DL-Metirosine-13C,d3 (hydrochloride) has several scientific research applications:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and the formation of metabolites.
Clinical Mass Spectrometry: Used as an internal standard for quantifying drug levels in biological samples.
Metabolic Flux Analysis: Assists in studying metabolic pathways and fluxes in biological systems.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Used in proteomics to study protein synthesis and degradation
Mechanism of Action
The mechanism of action of DL-Metirosine-13C,d3 (hydrochloride) involves its incorporation into drug molecules as a stable isotope label. This labeling allows researchers to trace and quantify the drug molecules during pharmacokinetic and metabolic studies. The deuterium and carbon-13 isotopes do not significantly alter the chemical properties of the drug, but they provide a distinct mass difference that can be detected using mass spectrometry .
Comparison with Similar Compounds
DL-Metirosine-13C,d3 (hydrochloride) is unique due to its specific isotopic labeling. Similar compounds include:
DL-Metirosine (hydrochloride): The non-labeled version of the compound.
α-Methyl-p-tyrosine: The parent compound without isotopic labeling.
Other Isotope-Labeled Amino Acids: Compounds like L-Leucine-13C6, L-Valine-13C5, and L-Isoleucine-13C6, which are used for similar research purposes
DL-Metirosine-13C,d3 (hydrochloride) stands out due to its specific combination of deuterium and carbon-13 labeling, making it particularly useful for detailed pharmacokinetic and metabolic studies.
Properties
Molecular Formula |
C10H14ClNO3 |
---|---|
Molecular Weight |
235.69 g/mol |
IUPAC Name |
2-amino-3,3,3-trideuterio-2-[(4-hydroxyphenyl)methyl](313C)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7;/h2-5,12H,6,11H2,1H3,(H,13,14);1H/i1+1D3; |
InChI Key |
BVYZLEHNLQKCHO-SPZGMPHYSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(CC1=CC=C(C=C1)O)(C(=O)O)N.Cl |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)(C(=O)O)N.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.